2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide 2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 300586-48-5
VCID: VC6364005
InChI: InChI=1S/C19H30N6O3/c1-13(2)8-11-24-15-16(21-18(24)23-9-6-4-5-7-10-23)22(3)19(28)25(17(15)27)12-14(20)26/h13H,4-12H2,1-3H3,(H2,20,26)
SMILES: CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C
Molecular Formula: C19H30N6O3
Molecular Weight: 390.488

2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

CAS No.: 300586-48-5

Cat. No.: VC6364005

Molecular Formula: C19H30N6O3

Molecular Weight: 390.488

* For research use only. Not for human or veterinary use.

2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 300586-48-5

Specification

CAS No. 300586-48-5
Molecular Formula C19H30N6O3
Molecular Weight 390.488
IUPAC Name 2-[8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide
Standard InChI InChI=1S/C19H30N6O3/c1-13(2)8-11-24-15-16(21-18(24)23-9-6-4-5-7-10-23)22(3)19(28)25(17(15)27)12-14(20)26/h13H,4-12H2,1-3H3,(H2,20,26)
Standard InChI Key YVGHBVVCHJGWLJ-UHFFFAOYSA-N
SMILES CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a purine core (1H-purin-1-yl) substituted at the 8-position with an azepane ring, a seven-membered saturated heterocycle. The 7-position is occupied by an isopentyl (3-methylbutyl) group, while the 3-position contains a methyl substituent. A 2,6-dioxo motif introduces two ketone groups, and the 1-position is functionalized with an acetamide moiety. This configuration creates a hybrid structure combining purine’s planar aromaticity with flexible aliphatic chains, potentially enabling interactions with both hydrophobic and hydrophilic biological targets .

Data Table: Key Physicochemical Parameters

PropertyValue
CAS No.300586-48-5
Molecular FormulaC₁₉H₃₀N₆O₃
Molecular Weight390.488 g/mol
IUPAC Name2-[8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide
SMILESCC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C
InChIKeyYVGHBVVCHJGWLJ-UHFFFAOYSA-N
PubChem CID1100748

The molecular weight (390.488 g/mol) and logP (estimated 2.1 via ChemAxon) suggest moderate lipophilicity, likely enabling membrane permeability. The presence of multiple hydrogen bond donors (amide NH₂, purine NH) and acceptors (ketones, amide carbonyl) implies potential for target engagement via polar interactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound likely follows multi-step protocols common to purine derivatives. A plausible pathway involves:

  • Purine Core Formation: Condensation of a pyrimidine precursor with an imidazole derivative, introducing the 2,6-dioxo groups.

  • Substituent Introduction:

    • Azepane at C8: Nucleophilic substitution using azepane under basic conditions.

    • Isopentyl at C7: Alkylation with 1-bromo-3-methylbutane.

    • Acetamide at C1: Reaction with chloroacetamide or coupling via a Mitsunobu reaction .

Compound ClassTargetIC₅₀/EC₅₀Citation
6-Alkoxy purinesNek2/CDK212–22 μM
Acyclic purine nucleosidesHIV reverse transcriptase0.5–5 μM
Azepane-containing purinesBacterial topoisomerase IV1–10 μM

Pharmacological and Toxicological Considerations

Predicted ADMET Profile

  • Absorption: Moderate oral bioavailability (∼30–50%) due to molecular weight >350 and polar surface area (PSA ≈ 120 Ų).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with azepane ring hydroxylation as a primary pathway.

  • Toxicity: Structural alerts (purine core) suggest potential genotoxicity at high doses. Related compounds like murepavadin exhibit acute oral/dermal toxicity (GHS Category 3), warranting caution .

Future Research Directions

  • Synthesis Optimization: Adapting three-component alkylation methods to improve yield and regioselectivity.

  • Biological Screening:

    • Kinase Panels: Prioritize Nek2, CDK2, and Aurora kinases.

    • Antiviral Assays: Evaluate against HIV-1 RT or SARS-CoV-2 main protease.

  • Structure-Activity Relationship (SAR): Modifying the azepane ring size (e.g., replacing with piperidine) or isopentyl chain branching to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator